![molecular formula C19H16ClN3O2 B2557880 Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride CAS No. 1331266-16-0](/img/structure/B2557880.png)
Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride
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Description
Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic quinoline derivative that belongs to the class of amino benzoates.
Scientific Research Applications
Organic Synthesis and Chemistry
Research has demonstrated the utility of related quinoline derivatives in organic synthesis, highlighting the versatility of these compounds in constructing complex chemical structures. For instance, the cyclization of methyl benzoate derivatives in the presence of bases yields 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, underscoring the reactivity of these compounds in forming heterocyclic structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Additionally, the synthesis of methyl 2-(3-(2-phenylquinazolin-4-yl)thioureido)alkanoates, bearing amino acid ester residues, demonstrates the compound's role in synthesizing bioactive molecules, highlighting chemoselective reactions that further expand the utility of quinoline derivatives (Fathalla & Pazdera, 2007).
Material Science Applications
In material science, the corrosion inhibition properties of quinoline derivatives on mild steel in acidic solutions have been evaluated, indicating their potential as effective corrosion inhibitors. The study found that the inhibition efficiency depends on the nitrogen content, concentration, and molecular weight of the inhibitor, with significant efficiency values reported, demonstrating the compounds' utility in protecting metals against corrosion (Kadhim et al., 2017).
Medicinal Chemistry and Biological Applications
In the realm of medicinal chemistry, the synthesis and biological evaluation of indenopyrazoles, including a compound with a similar structural motif to "Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride," have shown promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities. These findings suggest the potential of these compounds in cancer therapy, particularly as tubulin polymerization inhibitors, which could lead to cell cycle arrest in cancer cells (Minegishi et al., 2015).
properties
IUPAC Name |
methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2.ClH/c1-12-3-8-17-16(9-12)18(14(10-20)11-21-17)22-15-6-4-13(5-7-15)19(23)24-2;/h3-9,11H,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTQMAOECWCKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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